1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline
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Overview
Description
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline is a chemical compound characterized by the presence of a naphthalene ring attached to a proline derivative
Preparation Methods
The synthesis of 1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline typically involves the reaction of naphthalene derivatives with proline or its analogs. One common synthetic route includes the use of N-Methyl-1-naphthalenemethylamine hydrochloride as a starting material . The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF) and may require catalysts or reagents like vanadium pentoxide for specific transformations . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like chromates or permanganates, reducing agents like lithium naphthalenide, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in their activity. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes at the cellular level .
Comparison with Similar Compounds
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline can be compared to other naphthalene derivatives and proline analogs. Similar compounds include:
N-Methyl-1-naphthalenemethylamine hydrochloride: Used as a reagent in various chemical reactions.
1-Naphthaleneacetic acid: Known for its applications in treating digestive problems.
5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide: Studied for its potential therapeutic effects.
The uniqueness of this compound lies in its specific structural combination of a naphthalene ring and a proline derivative, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87341-51-3 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2S)-1-(naphthalen-1-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H15NO3/c18-15-9-8-14(16(19)20)17(15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14H,8-10H2,(H,19,20)/t14-/m0/s1 |
InChI Key |
VZUTUGBHSCAAAF-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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